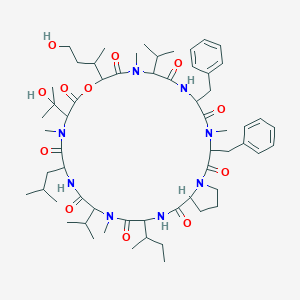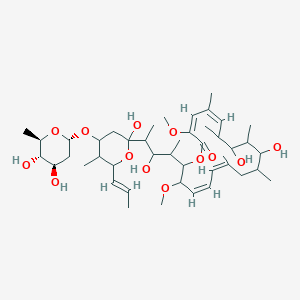![molecular formula C21H21N5O2S B234023 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide exhibits low toxicity in animal models. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. In cancer cells, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound exhibits low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action.
将来の方向性
For N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide include further investigation of its mechanism of action. Additionally, this compound could be studied for its potential as a therapeutic agent in other disease models, such as autoimmune diseases. Further studies could also investigate the potential for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide to be used in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory and anticancer effects in animal models and exhibits low toxicity. Further investigation is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been achieved using various methods. One such method involves the reaction of 3-ethyl-1,2,4-triazol-5-thiol with 4-bromomethylbenzyl chloride to form 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl chloride. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid to yield the final product.
科学的研究の応用
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory effects in animal models of inflammation. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells.
特性
製品名 |
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide |
|---|---|
分子式 |
C21H21N5O2S |
分子量 |
407.5 g/mol |
IUPAC名 |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-18-23-24-21-26(18)25-20(29-21)16-10-8-15(9-11-16)12-22-19(27)13-28-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,22,27) |
InChIキー |
NNMBCDFDONWVRD-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4C |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)